molecular formula C10H16N2O2S B2597608 Tert-butyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate CAS No. 2248325-68-8

Tert-butyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B2597608
CAS No.: 2248325-68-8
M. Wt: 228.31
InChI Key: YQBYTTPDFNLJQJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl ester group, an aminoethyl side chain, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate typically involves the reaction of a thiazole derivative with tert-butyl chloroformate and an appropriate amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the aminoethyl side chain.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Compounds with substituted ester groups.

Scientific Research Applications

Tert-butyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The aminoethyl side chain can interact with enzymes and receptors, modulating their activity. The thiazole ring can participate in electron transfer reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl methyl (2-(methylamino)ethyl)carbamate: Another tert-butyl ester with a similar aminoethyl side chain.

    Tert-butyl 2-(1-aminoethyl)pyrrolidine-1-carboxylate: A compound with a similar structure but containing a pyrrolidine ring instead of a thiazole ring.

Uniqueness

Tert-butyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

tert-butyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-6(11)8-12-5-7(15-8)9(13)14-10(2,3)4/h5-6H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBYTTPDFNLJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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